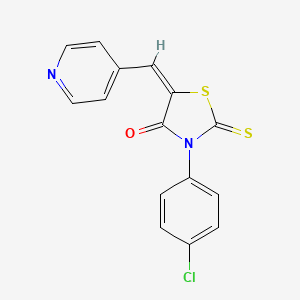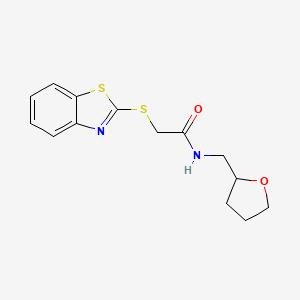![molecular formula C10H14ClN5O2S B4655679 N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4655679.png)
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions . Industrial production methods often employ eco-friendly methodologies, such as microwave-assisted reactions and heterogeneous catalytic systems, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyrazole derivatives with different substituents, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and COX inhibition activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By inhibiting COX enzymes, these compounds can reduce inflammation and pain. Additionally, the sulfonamide group in the compound enhances its selectivity towards COX-II receptors, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as celecoxib, metamizole sodium, and sildenafil . These compounds share a similar pyrazole core structure but differ in their substituents and pharmacological activities. For example, celecoxib is a well-known COX-II inhibitor used to treat pain and inflammation, while sildenafil is a phosphodiesterase inhibitor used to treat erectile dysfunction .
Properties
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)propyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2S/c1-15-8-10(6-12-15)19(17,18)14-3-2-4-16-7-9(11)5-13-16/h5-8,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYCWMUEFUTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4655596.png)
![3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4655608.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B4655611.png)
![9-ethyl-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4655612.png)

![4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4655652.png)
![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}acetamide](/img/structure/B4655654.png)
![(5Z)-5-[[2-[2-(4-bromophenoxy)ethoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4655668.png)
![2-{[4-phenyl-5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655672.png)
![N-(2-methylphenyl)-2-[4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetamide](/img/structure/B4655677.png)

![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B4655695.png)
![3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4655702.png)
